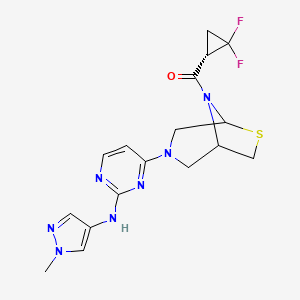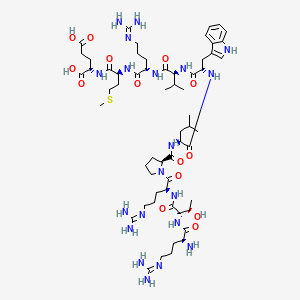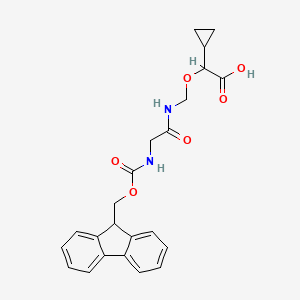![molecular formula C30H33N9O B12377197 4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-[6-[(6-Méthoxypyridin-3-yl)méthyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideutériométhyl)pipérazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile est un composé organique complexe ayant des applications potentielles dans différents domaines scientifiques. Ce composé comprend de nombreux groupes fonctionnels, notamment la pyridine, la pipérazine et le pyrazole, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d’un composé aussi complexe implique généralement de nombreuses étapes, chacune nécessitant des réactifs et des conditions spécifiques. La voie de synthèse peut inclure :
- La formation des cycles pyridine et pyrazole par des réactions de cyclisation.
- L’introduction des groupes méthoxypyridinyl et trideutériométhyl par des réactions de substitution.
- Le couplage des fragments diazabicycloheptane et pipérazine par des réactions de condensation.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela pourrait inclure :
- L’utilisation du criblage à haut débit pour identifier les catalyseurs et les conditions réactionnelles les plus efficaces.
- La mise en œuvre de réacteurs à écoulement continu pour améliorer l’efficacité et la scalabilité de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxypyridinyl peut être oxydé pour former un groupe hydroxyle.
Réduction : Le groupe nitrile peut être réduit en amine.
Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactifs tels que l’hydrure de lithium et d’aluminium ou le gaz hydrogène avec un catalyseur au palladium.
Substitution : Des nucléophiles tels que des amines ou des thiols en conditions basiques.
Principaux produits
Les principaux produits formés lors de ces réactions dépendraient des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe méthoxypyridinyl produirait un dérivé hydroxypyridinyl.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses nombreux groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé pourrait être étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs. La présence des cycles pipérazine et pyrazole suggère qu’il pourrait interagir avec diverses cibles biologiques.
Médecine
En médecine, ce composé pourrait être exploré pour ses propriétés thérapeutiques potentielles. Sa structure unique lui permet peut-être d’agir comme inhibiteur ou modulateur d’enzymes ou de récepteurs spécifiques.
Industrie
Dans l’industrie, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans des réactions chimiques. Sa stabilité et sa réactivité en font un composant précieux dans de nombreux procédés industriels.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a ligand in receptor binding studies. The presence of the piperazine and pyrazole rings suggests it may interact with various biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de son application spécifique. Dans un contexte biologique, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. La présence de plusieurs groupes fonctionnels lui permet de s’engager dans divers types d’interactions, notamment les liaisons hydrogène, les interactions hydrophobes et les forces de Van der Waals.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-[6-[6-[(6-Hydroxypyridin-3-yl)méthyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(méthyl)pipérazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
- 4-[6-[6-[(6-Méthoxypyridin-3-yl)méthyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(éthyl)pipérazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile
Unicité
L’unicité de 4-[6-[6-[(6-Méthoxypyridin-3-yl)méthyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideutériométhyl)pipérazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile réside dans sa combinaison spécifique de groupes fonctionnels et de marquage isotopique. La présence du groupe trideutériométhyl, en particulier, peut conférer des propriétés uniques telles qu’une stabilité accrue ou des voies métaboliques modifiées.
Propriétés
Formule moléculaire |
C30H33N9O |
|---|---|
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H33N9O/c1-35-7-9-36(10-8-35)24-12-27(30-23(13-31)16-34-39(30)20-24)22-4-5-28(32-15-22)37-18-25-11-26(19-37)38(25)17-21-3-6-29(40-2)33-14-21/h3-6,12,14-16,20,25-26H,7-11,17-19H2,1-2H3/i1D3 |
Clé InChI |
BLMSWRQOCWCQDM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
SMILES canonique |
CN1CCN(CC1)C2=CN3C(=C(C=N3)C#N)C(=C2)C4=CN=C(C=C4)N5CC6CC(C5)N6CC7=CN=C(C=C7)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
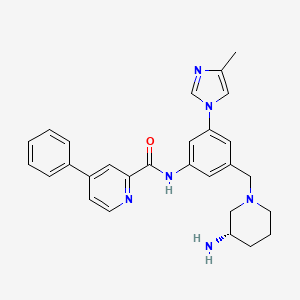
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
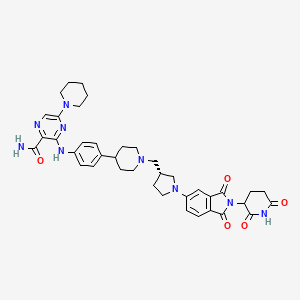
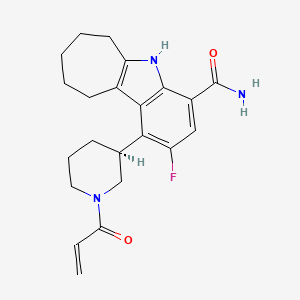
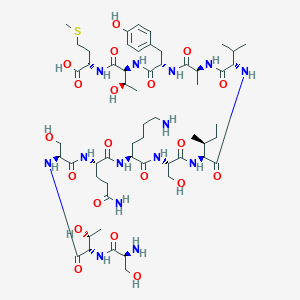


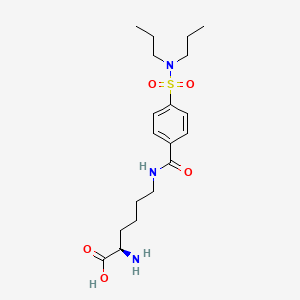
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
